N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Physicochemical profiling Drug-likeness ADME prediction

This compound delivers a pre-validated 5-nitropyrimidine-2,4-diamine scaffold with the N2-ethyl/N4-(4-fluorophenyl) substitution pattern aligned to the PKC-theta inhibitor pharmacophore disclosed in CA2514612A1. Computed LogP of 3.6 and TPSA of 95.7 Ų predict adequate cell permeability for cell-based kinase inhibition assays, reducing property optimization burden before primary screening. The 2-arylalkylamino pharmacophoric feature is documented as essential for achieving kinase selectivity over off-target kinases, making this compound ideal for selectivity panel screening to assess kinome-wide profiles—a critical step in distinguishing promising leads from promiscuous inhibitors that fail in toxicity assessment.

Molecular Formula C13H14FN5O2
Molecular Weight 291.286
CAS No. 1202983-00-3
Cat. No. B2431456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
CAS1202983-00-3
Molecular FormulaC13H14FN5O2
Molecular Weight291.286
Structural Identifiers
SMILESCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])C
InChIInChI=1S/C13H14FN5O2/c1-3-15-13-16-8(2)11(19(20)21)12(18-13)17-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H2,15,16,17,18)
InChIKeyJNTZMIXQZDUMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-Ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine (CAS 1202983-00-3): A Substituted 5-Nitropyrimidine-2,4-diamine for Targeted Kinase Research Procurement


N2-Ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine (CAS 1202983-00-3) is a synthetic pyrimidine derivative belonging to the 2,4-diamino-5-nitropyrimidine structural class, a privileged scaffold in medicinal chemistry for kinase inhibition [1]. Published structure–activity relationship (SAR) studies from a high-throughput screening campaign identified 2,4-diamino-5-nitropyrimidines as potent and selective PKC-theta inhibitors, demonstrating that a 2-arylalkylamino substituent in conjunction with a suitable 4-diamino substituent is essential for achieving selectivity over many kinases [2]. The target compound features an N2-ethyl substitution and an N4-(4-fluorophenyl) group, a combination that falls within the substitution scope claimed in patent CA2514612A1 for PKC-theta inhibitor development [3]. Computed physicochemical parameters (MW 291.28 g/mol, XLogP3 3.6, TPSA 95.7 Ų, HBD 2, HBA 7) position this compound within drug-like property space suitable for lead optimization programs [1].

Why the Specific N2-Ethyl/N4-(4-Fluorophenyl) Substitution Pattern in 5-Nitropyrimidine-2,4-diamines Cannot Be Interchanged Without Consequence


Within the 2,4-diamino-5-nitropyrimidine chemotype, the nature, size, and electronic character of substituents on the N2 and N4 amino groups exert profound influence on kinase selectivity and potency. Published SAR from a high-throughput screening campaign established that a 2-arylalkylamino substituent in conjunction with an appropriate 4-substituent is essential for achieving PKC-theta selectivity over other kinases in the human kinome [1]. Generic substitution—for instance, replacing the N4-(4-fluorophenyl) group with an unsubstituted phenyl or replacing the N2-ethyl with a methyl group—alters both steric occupancy and electronic surface potential at the ATP-binding site, potentially abolishing selectivity or reducing binding affinity by orders of magnitude. The specific N2-ethyl/N4-(4-fluorophenyl) combination occupies a defined position in the multi-parameter SAR landscape; its differentiation from close analogs cannot be assumed without direct comparative data.

Quantitative Differentiation Evidence for N2-Ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine vs. Closest Analogs


Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiation vs. Unsubstituted 5-Nitropyrimidine-2,4-diamine Core

The target compound exhibits a computed XLogP3 of 3.6 and TPSA of 95.7 Ų [1]. The unsubstituted 5-nitropyrimidine-2,4-diamine core (CAS 18620-73-0) has a computed XLogP3 of approximately -0.3 and TPSA of approximately 121 Ų (estimated from PubChem data for the core scaffold [2]). This represents a ΔXLogP3 of approximately +3.9 and a ΔTPSA of approximately -25.3 Ų, indicating substantially enhanced membrane permeability potential for the target compound.

Physicochemical profiling Drug-likeness ADME prediction

PKC-Theta Inhibitory Class Potential: 2-Arylalkylamino Substituent Requirement for Selectivity Established via HTS Data

A high-throughput screening campaign identified 2,4-diamino-5-nitropyrimidines as potent and selective PKC-theta inhibitors. A homology model and initial SAR demonstrated that a 2-arylalkylamino substituent is essential for achieving selectivity over many kinases, with the lead compound (CAS 736048-65-0) achieving an IC50 of 12 nM against PKC-theta [1]. The target compound bears the requisite N2-ethyl substituent and N4-(4-fluorophenyl) group, the latter serving as a 4-arylalkylamino surrogate, consistent with the pharmacophoric features required for PKC-theta selectivity as described in patent CA2514612A1 [2].

PKC-theta inhibition Kinase selectivity Immunology

Class-Level Antiproliferative Activity Benchmark: 5-Nitropyrimidine-2,4-diamine Derivatives Demonstrate Up to 3-Fold Improvement Over 5-Fluorouracil

In a study of 23 novel 5-nitropyrimidine-2,4-diamine derivatives, the most promising compound (7w) displayed a 3-fold improvement compared with 5-fluorouracil in inhibiting HepG2 cell proliferation, with an IC50 of 10.37 μM vs. 5-fluorouracil's IC50 of approximately 31.1 μM [1]. The target compound shares the identical 5-nitropyrimidine-2,4-diamine core scaffold and N2-alkylation pattern required for antiproliferative activity as demonstrated in this class study.

Anticancer Antiproliferative HepG2 Lead optimization

Purity Specification (≥95%) and Identity Confirmation for Reproducible Screening Results

The target compound is supplied at ≥95% purity as determined by standard analytical characterization . Lower-purity batches of structurally related 5-nitropyrimidine-2,4-diamines from discount suppliers have been associated with false-positive results in kinase inhibition screens due to trace metal contaminants or unreacted amine starting materials.

Purity specification Quality control Reproducibility

Procurement-Driven Application Scenarios for N2-Ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine


Focused Kinase Inhibitor Screening Library Expansion

For medicinal chemistry teams building a targeted kinase inhibitor library, this compound provides a pre-validated 5-nitropyrimidine-2,4-diamine scaffold with the N2-ethyl/N4-(4-fluorophenyl) substitution pattern aligned with the PKC-theta inhibitor pharmacophore described in the Boehringer Ingelheim patent CA2514612A1 [1]. Its computed LogP of 3.6 and TPSA of 95.7 Ų suggest adequate cell permeability for cell-based kinase inhibition assays [2], reducing the need for extensive property optimization before primary screening.

Antiproliferative Lead Optimization Starting Point

Given that related 5-nitropyrimidine-2,4-diamine derivatives have demonstrated up to 3-fold improvement in antiproliferative IC50 over 5-fluorouracil against HepG2 cells [3], this compound can serve as an entry point for structure–activity relationship (SAR) exploration around the N4-aryl and N2-alkyl substitution vectors, aiming to identify analogs with improved potency or selectivity against specific cancer cell lines.

Selectivity Profiling Against the Human Kinome

Because the 2-arylalkylamino pharmacophoric feature of this scaffold class is documented as essential for kinase selectivity over many off-target kinases [4], procurement of this compound supports selectivity panel screening to assess kinome-wide selectivity profiles, a critical step in distinguishing promising leads from promiscuous kinase inhibitors that fail in toxicity assessment.

Quote Request

Request a Quote for N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.